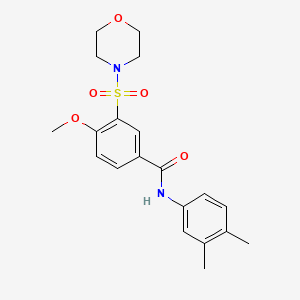
N-(4-bromophenyl)-2-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-2-(2-methoxyphenyl)acetamide, also known as Bromo-Methoxy-Acetanilide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of acetanilide derivatives and is known for its analgesic and anti-inflammatory properties.
Mécanisme D'action
The exact mechanism of action of N-(4-bromophenyl)-2-(2-methoxyphenyl)acetamidey-Acetanilide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators. N-(4-bromophenyl)-2-(2-methoxyphenyl)acetamidey-Acetanilide is also thought to modulate the activity of neurotransmitters such as serotonin and norepinephrine, which play a crucial role in the regulation of mood and pain perception.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-(2-methoxyphenyl)acetamidey-Acetanilide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of inflammatory mediators such as prostaglandins and cytokines in animal models. Moreover, it has also been found to increase the levels of neurotransmitters such as serotonin and norepinephrine, which are involved in the regulation of mood and pain perception. These effects make it a potential candidate for the treatment of various diseases such as arthritis, neuropathic pain, and depression.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromophenyl)-2-(2-methoxyphenyl)acetamidey-Acetanilide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical structure can be confirmed using various analytical techniques. Moreover, it exhibits significant analgesic and anti-inflammatory activities in various animal models, making it a potential candidate for the development of novel drugs. However, there are also some limitations associated with its use in lab experiments. For example, its exact mechanism of action is not fully understood, and further studies are required to elucidate its pharmacological properties.
Orientations Futures
There are several future directions for the study of N-(4-bromophenyl)-2-(2-methoxyphenyl)acetamidey-Acetanilide. One potential direction is to investigate its potential applications in the treatment of various diseases such as arthritis, neuropathic pain, and depression. Moreover, further studies are required to elucidate its exact mechanism of action and pharmacological properties. Additionally, the synthesis of novel derivatives of N-(4-bromophenyl)-2-(2-methoxyphenyl)acetamidey-Acetanilide may lead to the development of more potent and selective drugs for the treatment of various diseases.
Méthodes De Synthèse
N-(4-bromophenyl)-2-(2-methoxyphenyl)acetamidey-Acetanilide can be synthesized by the reaction of 4-bromoaniline with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization using a suitable solvent such as ethanol. The chemical structure of N-(4-bromophenyl)-2-(2-methoxyphenyl)acetamidey-Acetanilide can be confirmed by various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(4-bromophenyl)-2-(2-methoxyphenyl)acetamidey-Acetanilide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit significant analgesic and anti-inflammatory activities in various animal models. Moreover, it has also been found to possess anticonvulsant and antidepressant properties. These properties make it a potential candidate for the development of novel drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-19-14-5-3-2-4-11(14)10-15(18)17-13-8-6-12(16)7-9-13/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGNNGWQBOUGSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-(2-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(dicyclopentylamino)sulfonyl]phenyl}acetamide](/img/structure/B5121704.png)
![N~2~-(4-fluorophenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5121711.png)
![N-cyclopentyl-2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5121719.png)
![1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5121725.png)

amino]butanoate](/img/structure/B5121727.png)
![ethyl {2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B5121730.png)
![butyl 4-({[(3-ethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5121756.png)


![2,3-dichloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5121783.png)
![3-allyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide hydrobromide](/img/structure/B5121784.png)
![1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide](/img/structure/B5121787.png)
![methyl {[7-tert-butyl-3-(2-methyl-2-propen-1-yl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetate](/img/structure/B5121796.png)